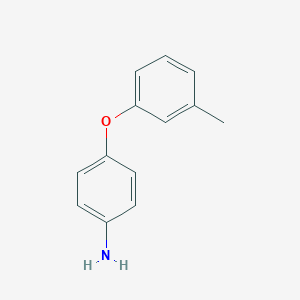![molecular formula C20H12Cl2N2OS B186279 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide CAS No. 5841-57-6](/img/structure/B186279.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a benzamide derivative that has been synthesized through a multi-step process, and its biological activity has been extensively studied in various experimental models.
作用机制
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves the inhibition of various molecular targets involved in cancer progression and inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
生化和生理效应
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biochemical and physiological effects in experimental models. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in cellular defense against oxidative stress.
实验室实验的优点和局限性
The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its high purity, stability, and well-characterized biological activity. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multi-step synthesis process has been well-characterized, and its biological activity has been extensively studied in various experimental models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide exhibits various biochemical and physiological effects and has been found to inhibit the activity of molecular targets involved in cancer progression and inflammation. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in disease therapy and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide to form 2-chloro-5-nitrobenzothioamide. This compound is then treated with 2-chloroaniline in the presence of a catalyst to produce N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. The purity of the synthesized compound is confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学研究应用
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases and vascular endothelial growth factor.
属性
CAS 编号 |
5841-57-6 |
|---|---|
产品名称 |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
分子式 |
C20H12Cl2N2OS |
分子量 |
399.3 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25) |
InChI 键 |
ZZYVCCCDKUBASY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



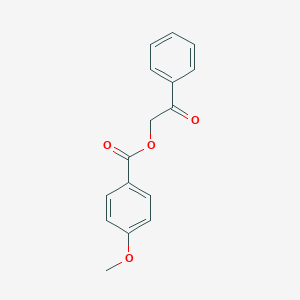
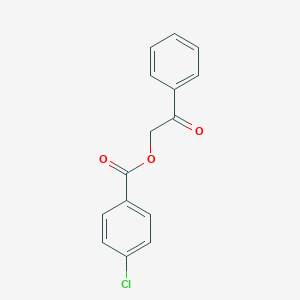
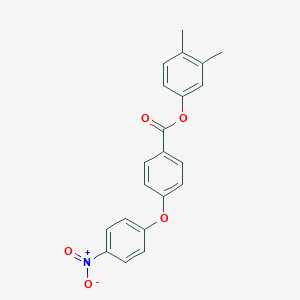
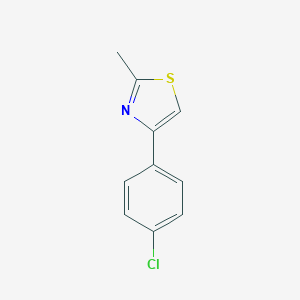
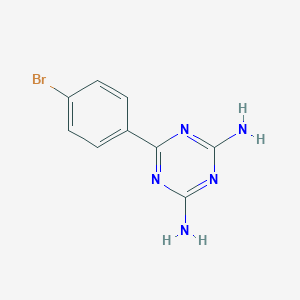
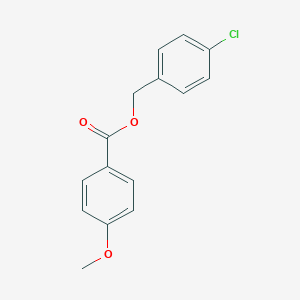
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
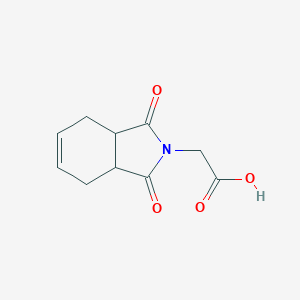
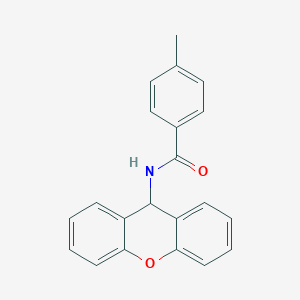
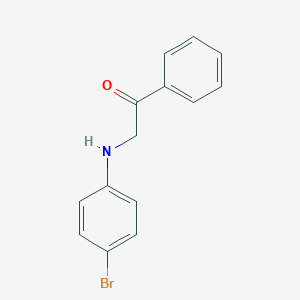
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
